![molecular formula C20H12N4O2 B15044750 6-(4-Nitrophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B15044750.png)
6-(4-Nitrophenyl)benzimidazo[1,2-c]quinazoline
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Overview
Description
6-(4-Nitrophenyl)benzimidazo[1,2-c]quinazoline is a nitrogen-rich heterocyclic compound that belongs to the benzimidazoquinazoline family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a benzimidazole fused with a quinazoline ring, with a nitrophenyl group attached at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenyl)benzimidazo[1,2-c]quinazoline typically involves the cyclocondensation of 2-(2-aminophenyl)benzimidazole with ortho-esters or aldehydes under various conditions. One common method is the microwave-assisted synthesis, which has been shown to drastically reduce reaction time and increase yield. For example, the reaction of 2-(2-aminophenyl)-1H-benzimidazole with octanal under microwave irradiation produces the desired compound efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-(4-Nitrophenyl)benzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
6-(4-Nitrophenyl)benzimidazo[1,2-c]quinazoline has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific optoelectronic properties
Mechanism of Action
The mechanism of action of 6-(4-Nitrophenyl)benzimidazo[1,2-c]quinazoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, making it a potential candidate for the treatment of type 2 diabetes . The compound’s anticancer activity is attributed to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Heptyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline: Known for its antioxidant and antimicrobial properties.
Imidazo[1,2-c]quinazolines: Studied for their α-glucosidase inhibitory activity.
Uniqueness
6-(4-Nitrophenyl)benzimidazo[1,2-c]quinazoline stands out due to its unique combination of a nitrophenyl group and the benzimidazoquinazoline scaffold, which imparts distinct biological activities
Properties
Molecular Formula |
C20H12N4O2 |
---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
6-(4-nitrophenyl)benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C20H12N4O2/c25-24(26)14-11-9-13(10-12-14)19-21-16-6-2-1-5-15(16)20-22-17-7-3-4-8-18(17)23(19)20/h1-12H |
InChI Key |
UEPQELNFVZPLQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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